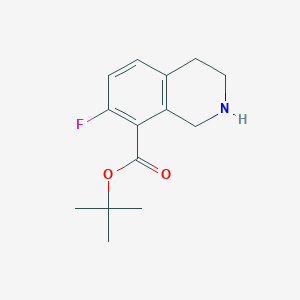![molecular formula C24H20N4O2S B2383341 N-(ベンゾ[d]チアゾール-2-イル)-5-オキソ-1-フェニル-N-(ピリジン-3-イルメチル)ピロリジン-3-カルボキサミド CAS No. 1171627-42-1](/img/structure/B2383341.png)
N-(ベンゾ[d]チアゾール-2-イル)-5-オキソ-1-フェニル-N-(ピリジン-3-イルメチル)ピロリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核化合物
ベンゾチアゾール系化合物は、抗結核作用について合成され、研究されてきました . 新規合成された分子の阻害濃度は、標準参照薬と比較され、新規ベンゾチアゾール誘導体は、M. 結核 に対して、より優れた阻害能力を示しました。
抗酸化活性
チアゾール誘導体は、抗酸化活性を示すことが分かっています . この特性は、酸化ストレスが重要な役割を果たすさまざまな治療用途において有益となりえます。
鎮痛活性
チアゾール化合物は、その潜在的な鎮痛(痛みを和らげる)特性について研究されてきました . これは、新しい疼痛管理薬の開発に役立つ可能性があります。
抗炎症活性
チアゾール誘導体は、その鎮痛特性に加えて、抗炎症作用を示すことも分かっています . これは、炎症が主な症状となる状態に特に役立つ可能性があります。
抗菌活性
チアゾール化合物は、抗菌作用を示すことが分かっています . これは、新しい抗菌薬の開発のための潜在的な候補となります。
抗真菌活性
一部のチアゾール誘導体は、抗真菌活性を示すことが分かっています . これは、さまざまな真菌感染症の治療に役立つ可能性があります。
抗ウイルス活性
チアゾール化合物は、その潜在的な抗ウイルス特性についても研究されてきました . これは、新しい抗ウイルス薬の開発に役立つ可能性があります。
抗腫瘍または細胞毒性薬分子
チアゾール化合物は、抗腫瘍または細胞毒性特性を示すことが分かっています . これは、新しい癌治療法の開発のための潜在的な候補となります。
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c29-22-13-18(16-27(22)19-8-2-1-3-9-19)23(30)28(15-17-7-6-12-25-14-17)24-26-20-10-4-5-11-21(20)31-24/h1-12,14,18H,13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONGJBKVRBKRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
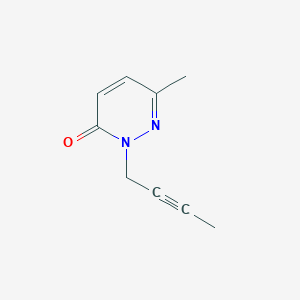

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)
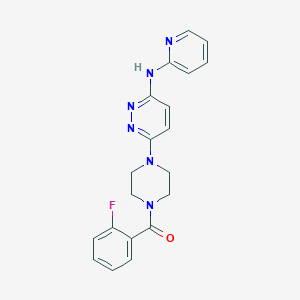
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)
![2-methyl-4-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2383273.png)

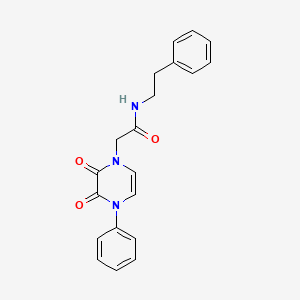
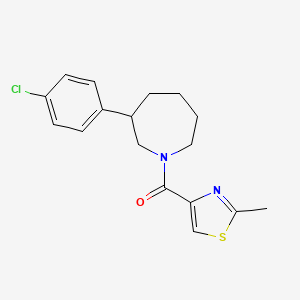

![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)
